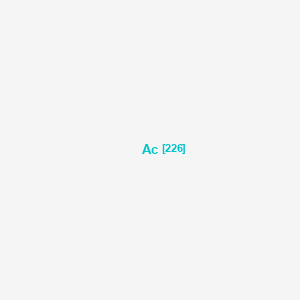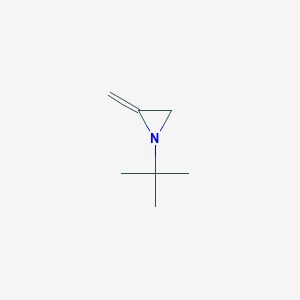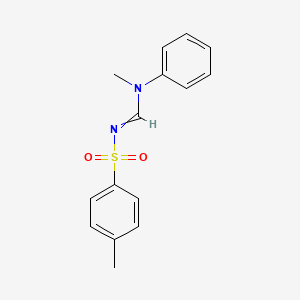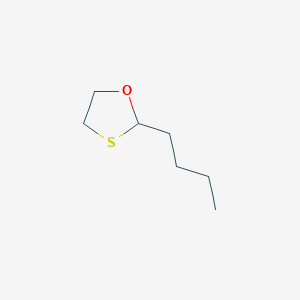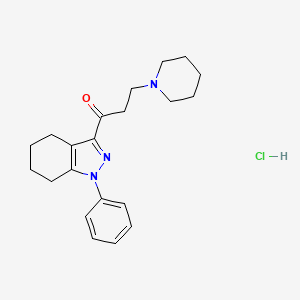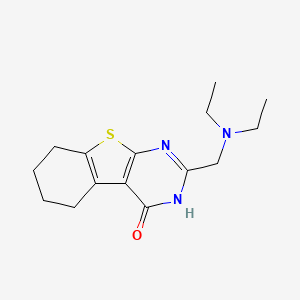
2,2-Dibutyl-1,3,2-dithiastannolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibutyl-1,3,2-dithiastannolane is an organotin compound with the molecular formula C10H22S2Sn. This compound is characterized by the presence of a tin atom bonded to two sulfur atoms and two butyl groups. It is a member of the broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibutyl-1,3,2-dithiastannolane can be synthesized through the reaction of dibutyltin oxide with thiols. The general reaction involves heating dibutyltin oxide with a thiol in the presence of a suitable solvent. The reaction conditions typically include:
Temperature: 120-130°C
Solvent: Benzene or toluene
Reagents: Dibutyltin oxide and thiol
The reaction proceeds as follows:
Bu2SnO+2RSH→Bu2Sn(SR)2+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2,2-Dibutyl-1,3,2-dithiastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tin-sulfur bonds can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: New organotin compounds with different functional groups
科学研究应用
2,2-Dibutyl-1,3,2-dithiastannolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of 2,2-dibutyl-1,3,2-dithiastannolane involves its interaction with molecular targets through its tin-sulfur bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s effects are mediated through pathways involving the transfer of electrons and the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
- 2,2-Dibutyl-1,3,2-dioxastannolane
- 2,2-Dibutyl-1,3,2-dithiastannole
Uniqueness
2,2-Dibutyl-1,3,2-dithiastannolane is unique due to its specific tin-sulfur bonding, which imparts distinct chemical reactivity and properties compared to other organotin compounds. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
属性
CAS 编号 |
7191-30-2 |
|---|---|
分子式 |
C10H22S2Sn |
分子量 |
325.1 g/mol |
IUPAC 名称 |
2,2-dibutyl-1,3,2-dithiastannolane |
InChI |
InChI=1S/2C4H9.C2H6S2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;3-4H,1-2H2;/q;;;+2/p-2 |
InChI 键 |
MRACPZUPJAXOML-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn]1(SCCS1)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



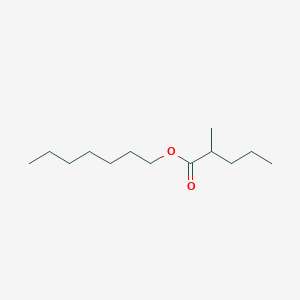
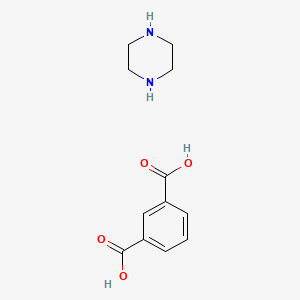

![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
